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RECIST 1.1 in Practice: The PEAK Trial Protocol

The Phase 3 PEAK trial (NCT05208047) provides a clear example of how RECIST 1.1 is applied in the

clinical development of bezuclastinib [1].

o Trial Design: The PEAK trial is a global, randomized, open-label, multicenter study. Patients with
locally advanced, unresectable, or metastatic GIST who had progressed on or were intolerant to first-
line imatinib were randomized 1:1 to receive either bezuclastinib (600 mg daily) in combination with
sunitinib (37.5 mg daily) or sunitinib alone [2] [1].

e Primary Endpoint: The primary endpoint for the pivotal part of the trial was Progression-Free
Survival (PFS), defined as the time from randomization to disease progression or death from any
cause, assessed by a blinded independent central review (BICR) using RECIST 1.1 [2] [1].

¢ Key Inclusion/Exclusion Criteria: Patients were required to have at least one measurable lesion at
baseline as per RECIST 1.1 criteria. Patients with central nervous system (CNS) metastases were
eligible only if the metastases had been treated and were stable [3].

Detailed Experimental Methodology

For researchers aiming to replicate the assessment, here is a detailed breakdown of the protocol based on
standard RECIST 1.1 and trial descriptions.

1. Patient Selection and Baseline Imaging
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e Population: Patients with histologically confirmed, unresectable or metastatic GIST. The PEAK trial
focused on patients with primary KIT mutations in exon 9 or 11, though other mutations were
considered on a case-by-case basis [3].

e Baseline Tumor Assessment: Within 28 days prior to the first dose of the study drug, perform a
contrast-enhanced CT or MRI scan. Identify and measure all target lesions (up to 5 total, with up to 2
per organ). The sum of the diameters of all target lesions is the Baseline Sum of Diameters [3].

2. Treatment and Monitoring Schedule

¢ Dosing: Bezuclastinib is administered orally at 600 mg once daily continuously. Sunitinib is
administered orally at 37.5 mg once daily, starting on the same day as bezuclastinib [4].

e Tumor Assessment Schedule: Follow-up tumor imaging (CT/MRI) should be performed at regular
intervals, typically every 8-12 weeks, or as specified in the protocol (e.g., every 2 cycles if using a 4-
week cycle) [3]. Scans are submitted to the BICR for assessment using RECIST 1.1.

3. Response Criteria and Definitions The BICR categorizes the objective response based on changes in

tumor measurements from baseline, as defined below [2]:

e Complete Response (CR): Disappearance of all target and non-target lesions.

o Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, with no
progression of non-target lesions.

¢ Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions (and an
absolute increase of at least 5 mm), or the appearance of new lesions.

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify
for PD.

The following diagram illustrates the tumor assessment workflow and response evaluation criteria.
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Safety and Tolerability Profile

Understanding the safety data is crucial for risk-benefit assessment. The combination of bezuclastinib and
sunitinib was generally well-tolerated in the PEAK trial. The most common grade 3 or higher treatment-

emergent adverse events are summarized below [2].

Adverse Event Bezuclastinib + Sunitinib (n) Sunitinib Monotherapy (n)
Hypertension 29.4% 27.4%

Neutropenia 15.2% 15.4%

ALT/AST Increased 10.8% 1.4%

Anemia 9.3% 4.8%

Diarrhea 7.8% 7.2%

e Dose Modifications: Hepatic adverse events (ALT/AST increase) led to bezuclastinib dose
reductions in 12.7% of patients, but only 1.5% discontinued bezuclastinib due to these events. All

Grade 3 elevations resolved [2].
e Treatment Discontinuation: The rate of treatment discontinuation due to treatment-related adverse
events was 7.4% for the combination arm versus 3.8% for the sunitinib monotherapy arm [2].

Regulatory Pathway and Future Outlook

Based on the positive PEAK trial results, Cogent Biosciences has announced plans to submit a New Drug
Application (NDA) to the U.S. FDA in the first half of 2026 [2]. The data suggests the bezuclastinib
combination is poised to become a new standard of care for second-line GIST. An Expanded Access Program
(EAP) is available for eligible patients who require immediate access to the investigational therapy before

regulatory approval [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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